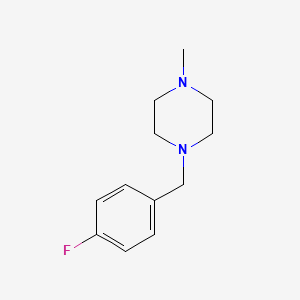

4-fluoro MBZP

Description

The exact mass of the compound 1-(4-fluorobenzyl)-4-methylpiperazine is 208.13757671 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMDNJJTGINMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro MBZP: A Technical Guide for Researchers

This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance (NPS) of the benzylpiperazine class. This guide is intended for researchers, scientists, and drug development professionals, compiling the current knowledge on its chemical properties, synthesis, pharmacology, and analytical characterization.

Introduction

This compound is a fluorinated analog of methylbenzylpiperazine (MBZP), a stimulant drug.[1][2] First identified in June 2023 by an Australian drug checking service, it has since been detected in drug materials in the United States.[1][2] Structurally similar to benzylpiperazine (BZP), this compound is presumed to exhibit stimulant properties by modulating monoaminergic systems.[1] This document synthesizes the available technical information to support research and forensic applications related to this compound.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the piperazine chemical class. Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.

| Property | Value | Reference |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |

| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | |

| CAS Number | 144734-44-1 | |

| Chemical Formula | C12H17FN2 | |

| Molecular Weight | 208.28 g/mol | |

| Appearance | Green tablet (as found in seized samples) | |

| Purity (as reference standard) | ≥98% | |

| Solubility (hydrochloride salt) | Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL) | |

| Storage | -20°C |

Synthesis

While a specific synthetic protocol for this compound has not been published, a plausible and common method for the synthesis of N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl halide with a piperazine derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents.

Experimental Protocol (Hypothetical)

Materials:

-

1-methylpiperazine

-

4-fluorobenzyl chloride

-

Potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Pharmacology

The specific pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a monoamine releasing agent and reuptake inhibitor.

Proposed Mechanism of Action

This compound is expected to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It may also exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2 subfamily.

Comparative Pharmacological Data of Benzylpiperazine Analogs

Due to the lack of specific quantitative data for this compound, the following table presents data for the parent compound, benzylpiperazine (BZP), to provide a comparative context for its likely pharmacological activity.

| Compound | Target | Action | Potency (IC50 or Ki, nM) | Reference |

| Benzylpiperazine (BZP) | DAT | Reuptake Inhibition | ~134 | |

| NET | Reuptake Inhibition | ~203 | ||

| SERT | Reuptake Inhibition | ~2,880 | ||

| 5-HT1A Receptor | Agonist | ~2,000 | ||

| 5-HT2A Receptor | Agonist | ~3,000 | ||

| 5-HT2C Receptor | Agonist | ~1,000 | ||

| α2-Adrenergic Receptor | Antagonist | ~1,000 |

Note: The potency values are approximate and compiled from various sources. The actual values for this compound may differ.

Analytical Characterization

The identification and confirmation of this compound in seized materials have been performed using a combination of analytical techniques. A reference standard is commercially available, facilitating its identification in forensic laboratories.

Analytical Methods

A comprehensive analytical workflow is necessary for the unambiguous identification of this compound.

Experimental Protocols for Analysis

The following are generalized protocols based on the methods cited in the literature for the analysis of this compound and related new psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: An acid-base extraction is typically performed on the sample material.

-

Instrumentation: An Agilent 5975 Series GC/MSD or similar.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5MS or equivalent.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Scan Range: 40-550 amu.

-

-

Data Analysis: The resulting mass spectrum is compared to a reference standard or a spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Instrumentation: An Agilent 6520 Q-TOF LC/MS or similar.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 4000 V.

-

Fragmentor Voltage: 120 V.

-

Gas Temperature: 350 °C.

-

Scan Range: 50-1000 m/z.

-

-

Data Analysis: The accurate mass measurement of the protonated molecule [M+H]+ and its fragmentation pattern are used for identification.

Toxicology and Legal Status

Toxicology: To date, this compound has not been detected in toxicology cases. The toxicological properties have not been evaluated, but given its presumed stimulant effects, adverse effects associated with sympathomimetic stimulants are possible.

Legal Status: As of the date of this document, this compound is not a scheduled substance in the United States. However, its legal status is subject to change.

Conclusion

This compound is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives. While its pharmacology and toxicology are not yet well-characterized, the availability of analytical reference standards and published analytical methods will aid in its detection and study. Further research is needed to fully elucidate its pharmacological profile, abuse potential, and toxicological risks to inform public health and regulatory responses.

References

A Comprehensive Technical Guide to 4-fluoro MBZP

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance belonging to the piperazine class. This guide is intended for research, forensic, and drug development applications.

Chemical and Physical Properties

This compound is a derivative of benzylpiperazine (BZP) and is categorized as a stimulant.[1][2] It is one of three fluorinated isomers of MBZP, but as of recent reports, only the 4-fluoro isomer has been identified in drug materials.[1][2] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 144734-44-1[1] |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |

| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine |

| Chemical Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.3 g/mol |

| Purity | ≥98% |

| Appearance | Green tablet (as reported in a street sample), solid |

| Solubility | Methanol: 10 mg/mL |

| InChI Key | KFMDNJJTGINMCS-UHFFFAOYSA-N |

Pharmacological Profile

While the specific activity and potency of this compound have not been extensively studied, its structural similarity to other benzylpiperazines suggests a stimulant effect on the central nervous system. It is presumed to act by stimulating the release and inhibiting the reuptake of key neurotransmitters, primarily dopamine and serotonin. This dual action is characteristic of many psychoactive piperazine derivatives. Additionally, this compound is used in research to study the 5-HT2 receptors in the central nervous system.

Legal Status: As of the latest reports, this compound is not a scheduled substance in the United States.

The diagram below illustrates the hypothesized mechanism of action for this compound at a synaptic level, based on its structural relationship to BZP.

Caption: Proposed mechanism of this compound at the synapse.

Experimental Protocols

The following sections detail methodologies for the synthesis and analytical confirmation of this compound and related compounds.

While a specific synthesis protocol for this compound is not detailed in the provided literature, a general one-pot, one-step procedure for monosubstituted piperazine derivatives has been described and is applicable. This method is cost-effective and results in high yields.

General Procedure:

-

Formation of Piperazine-1-ium Salt: The synthesis is based on the in-situ formation of a piperazine-1-ium salt. This is achieved by either dissolving free piperazine in acetic acid to form piperazine monoacetate or by reacting free piperazine with piperazine dihydrochloride in methanol to yield piperazine monohydrochloride.

-

Reaction with Benzyl Halide: The appropriate benzyl halide (in this case, 4-fluorobenzyl chloride) is then added to the reaction mixture.

-

Reaction Conditions: The reaction proceeds at room temperature or under reflux, depending on the specific reactants.

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and crystallization.

A more specific, though related, synthesis for 1‐[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐2‐phenylethan‐1‐one derivatives involves coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides.

Detailed Protocol for Acyl Chloride Coupling:

-

A solution of 1-(4-fluorobenzyl)piperazine (1.03 mmol) in dichloromethane (2 mL) is prepared.

-

A mixture of N,N-diisopropylethylamine (DIPEA) (1.54 mmol) and the appropriate acyl chloride (1.13 mmol) is added dropwise to the piperazine solution.

-

The reaction is stirred at room temperature for 5 hours.

-

The reaction is quenched with methanol (2 mL).

-

Water is added, and the mixture is extracted with dichloromethane (3 x 10 mL).

-

The combined organic phases are dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the product.

The identity of this compound in laboratory samples is typically confirmed through a combination of chromatographic and spectrometric techniques, with comparison to a certified reference standard.

Instrumentation and Procedure:

-

Reference Standard: A reference material for this compound is acquired from a chemical supplier (e.g., Cayman Chemical).

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are commonly used.

-

Confirmation Criteria: The analyte is confirmed as this compound based on a match of retention time and mass spectral data between the sample and the reference standard. For example, in one analysis, the retention time for a sample was 3.76 minutes compared to 3.78 minutes for the standard.

The following diagram outlines a typical workflow from the synthesis of a piperazine derivative to its final analytical confirmation.

Caption: General workflow for the synthesis and analysis of this compound.

Structural Relationships

This compound is part of a larger family of piperazine-based compounds. Its core structure is derived from benzylpiperazine (BZP), a well-known psychoactive substance. The addition of a methyl group to the piperazine ring and a fluorine atom to the benzyl ring distinguishes it from its parent compound and other derivatives.

References

Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 1-((4-fluorophenyl)methyl)-4-methylpiperazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for the most common and effective synthesis strategies: reductive amination and nucleophilic substitution. Quantitative data and characterization details are summarized for clarity, and key experimental workflows are visualized.

Introduction

1-((4-fluorophenyl)methyl)-4-methylpiperazine is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide details the chemical synthesis of this compound, providing a foundation for its further use in research and drug development.

Synthetic Routes

Two primary and reliable methods for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine are reductive amination and nucleophilic substitution (alkylation).

Reductive Amination

Reductive amination involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot reaction is often favored for its efficiency and good yields. A common reducing agent for this transformation is sodium triacetoxyborohydride [Na(OAc)₃BH], which is mild and selective for the iminium ion over the starting aldehyde.

Nucleophilic Substitution (N-Alkylation)

This classical method involves the direct alkylation of the secondary amine of 1-methylpiperazine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Experimental Protocols

Method 1: Reductive Amination

This protocol is based on established general procedures for reductive amination.

Reaction Scheme:

Materials:

-

4-Fluorobenzaldehyde

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (Na(OAc)₃BH)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added 1-methylpiperazine (1.1 eq).

-

The mixture is stirred at room temperature for 20-30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.

Method 2: Nucleophilic Substitution (N-Alkylation)

This protocol is adapted from general N-alkylation procedures for secondary amines.

Reaction Scheme:

Materials:

-

4-Fluorobenzyl chloride

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN) is added 4-fluorobenzyl chloride (1.0 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80 °C) for 6-18 hours. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Typical Yield | 85 - 95% | 75 - 90% |

| Purity (by HPLC) | >98% | >98% |

| Molecular Formula | C₁₂H₁₇FN₂ | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol | 208.28 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H) | δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0 | δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0 |

| Mass Spec (ESI+) m/z | 209.1 [M+H]⁺ | 209.1 [M+H]⁺ |

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Caption: Reductive Amination Workflow

Caption: Nucleophilic Substitution Workflow

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-fluoro MBZP

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) for which there is a significant lack of direct, quantitative pharmacological data in peer-reviewed literature. This guide synthesizes information from structurally related benzylpiperazine (BZP) analogues to provide a scientifically grounded, yet largely inferred, overview of its potential mechanism of action. All data presented for comparative compounds should not be directly extrapolated to this compound with certainty.

Executive Summary

This compound is a synthetic stimulant belonging to the piperazine class of compounds. Structurally, it is a derivative of methylbenzylpiperazine (MBZP) with a fluorine atom substituted at the para (4) position of the benzyl ring. Due to its structural similarity to benzylpiperazine (BZP) and its derivatives, this compound is presumed to exert its psychoactive effects primarily through modulation of the dopaminergic and serotonergic systems. The proposed mechanism of action involves the inhibition of dopamine and serotonin reuptake and the promotion of their release, leading to increased synaptic concentrations of these key neurotransmitters. There is also a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.

Presumed Pharmacodynamics: A Focus on Monoamine Systems

The primary mechanism of action for benzylpiperazine analogues involves their interaction with monoamine transporters and receptors.

Interaction with Dopamine and Serotonin Transporters

It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT). BZP, the parent compound, demonstrates a mixed mechanism, promoting dopamine release and inhibiting the reuptake of norepinephrine and serotonin. The addition of a methyl group to the piperazine ring (as in MBZP) and a fluorine atom to the benzyl ring is likely to modulate the potency and selectivity of these actions.

Interaction with Serotonin Receptors

Some reports suggest that this compound may be useful for studying 5-HT2 receptors. This indicates a potential for direct binding to and activation of these receptors, which could contribute to its psychoactive effects. BZP itself acts as a non-selective agonist at a variety of serotonin receptors, and this activity may be retained or modified in this compound.

Quantitative Data from Structurally Related Analogues

To provide a quantitative context for the presumed activity of this compound, the following table summarizes the pharmacological data for BZP and other relevant piperazine derivatives. It is crucial to note that these values are for comparative purposes only and do not represent measured data for this compound.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Benzylpiperazine (BZP) | DAT | Neurotransmitter Release (EC50) | 175 | [1] |

| NET | Neurotransmitter Release (EC50) | 62 | [1] | |

| SERT | Neurotransmitter Release (EC50) | 6050 | [1] | |

| m-Chlorophenylpiperazine (mCPP) | SERT | Reuptake Inhibition (IC50) | 230 | [2] |

Signaling Pathways

Based on the presumed interaction with dopamine and serotonin transporters and 5-HT2A receptors, the following signaling pathways are likely to be modulated by this compound.

Caption: Presumed signaling pathways affected by this compound.

Experimental Protocols

The characterization of a novel psychoactive substance like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound for a specific transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).

Materials:

-

Cell membranes prepared from cells expressing human DAT or SERT.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).

-

Test compound (this compound).

-

Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from cells.

Objective: To determine the potency (EC50) of this compound in inducing dopamine and serotonin release.

Materials:

-

Human neuroblastoma cells (e.g., SH-SY5Y) differentiated to a dopaminergic or serotonergic phenotype.

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

Test compound (this compound).

-

Positive control (e.g., amphetamine for dopamine release, fenfluramine for serotonin release).

-

Culture medium and buffers.

-

Scintillation counter.

Procedure:

-

Culture and differentiate SH-SY5Y cells in multi-well plates.

-

Load the cells with the radiolabeled neurotransmitter by incubating them in a medium containing the radiolabel.

-

Wash the cells to remove excess unincorporated radiolabel.

-

Add the test compound at various concentrations to the cells.

-

Incubate for a defined period (e.g., 30 minutes).

-

Collect the supernatant, which contains the released neurotransmitter.

-

Lyse the cells to determine the amount of neurotransmitter remaining.

-

Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.

Caption: Workflow for a neurotransmitter release assay.

Conclusion and Future Directions

The mechanism of action of this compound is presumed to be similar to that of other benzylpiperazine stimulants, primarily involving the modulation of dopamine and serotonin neurotransmission through interactions with their respective transporters. There may also be a direct effect on serotonin receptors. The addition of a fluorine atom at the para position of the benzyl ring is likely to alter its potency and selectivity compared to its parent compound, MBZP.

To fully elucidate the mechanism of action of this compound, further research is imperative. This should include comprehensive in vitro pharmacological profiling, including radioligand binding assays and functional assays for a wide range of CNS targets. In vivo studies in animal models would also be necessary to understand its behavioral effects and pharmacokinetic profile. Such data is essential for a complete understanding of this novel psychoactive substance and its potential effects.

References

An In-Depth Technical Guide to the Presumed Pharmacological Effects of 4-fluoro MBZP

Disclaimer: 4-fluoro MBZP (4-fluorobenzylpiperazine) is a novel psychoactive substance for which dedicated pharmacological studies have not yet been published in peer-reviewed literature. The following guide is based on the well-documented pharmacology of its parent compound, Benzylpiperazine (BZP), and structurally related piperazine derivatives. All data and proposed mechanisms should be considered presumptive and await experimental verification for this compound itself.

Introduction

This compound is a novel synthetic stimulant belonging to the piperazine class of compounds.[1][2] First identified by drug checking services in Australia in June 2023, its emergence has prompted interest in its potential pharmacological profile.[1][2] Structurally, it is a derivative of 1-methyl-4-benzylpiperazine, featuring a fluorine atom at the 4th position of the benzyl ring. Due to its close structural similarity to Benzylpiperazine (BZP), a well-characterized psychoactive substance, it is presumed that this compound shares a similar mechanism of action, primarily modulating monoaminergic neurotransmitter systems.[1] One vendor also suggests its utility in studying 5-HT2 receptors. This guide synthesizes the known pharmacology of BZP and related compounds to construct a presumed profile for this compound, intended for researchers, scientists, and drug development professionals.

Presumed Pharmacological Profile

Based on the pharmacology of BZP, this compound is likely a central nervous system stimulant with amphetamine-like properties. Its primary mechanism is expected to involve the release and reuptake inhibition of key monoamine neurotransmitters.

2.1 Monoamine Release and Reuptake Inhibition

BZP is a monoamine releasing agent and reuptake inhibitor with a mixed mechanism of action. It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce the efflux of these neurotransmitters from the presynaptic neuron into the synapse and block their subsequent reuptake. This dual action significantly increases the extracellular concentrations of dopamine, norepinephrine, and serotonin.

BZP exhibits a preference for the dopamine and norepinephrine systems over the serotonin system. Furthermore, BZP acts as an antagonist at α2-adrenergic receptors, which function as presynaptic autoreceptors that normally inhibit norepinephrine release. By blocking this negative feedback loop, BZP further enhances noradrenergic activity. Given this precedent, this compound is presumed to act similarly as a "messy" drug, impacting multiple monoaminergic targets.

2.2 Serotonergic Receptor Agonism

In addition to its effects on monoamine transporters, BZP acts as a non-selective agonist at various serotonin (5-HT) receptors. Its activity at the 5-HT₂A receptor subtype is thought to contribute to mild hallucinogenic effects at higher doses. It is plausible that this compound also possesses direct agonist activity at 5-HT₂A and other serotonin receptors, which would contribute to its overall psychoactive effects.

Quantitative Data (Based on Benzylpiperazine)

No quantitative pharmacological data for this compound is currently available. The following table summarizes the in vitro activity of BZP, which serves as a proxy for the presumed targets of this compound. Lower EC₅₀ and Kᵢ values indicate higher potency and affinity, respectively.

| Target | Assay Type | Compound | Value | Units | Reference |

| Dopamine Transporter (DAT) | Neurotransmitter Release | Benzylpiperazine (BZP) | 175 | EC₅₀ (nM) | |

| Norepinephrine Transporter (NET) | Neurotransmitter Release | Benzylpiperazine (BZP) | 62 | EC₅₀ (nM) | |

| Serotonin Transporter (SERT) | Neurotransmitter Release | Benzylpiperazine (BZP) | 6050 | EC₅₀ (nM) | |

| α2-Adrenoreceptor | Receptor Binding | Benzylpiperazine (BZP) | High Affinity (Antagonist) | - | |

| 5-HT₂A Receptor | Receptor Binding | Benzylpiperazine (BZP) | Binds (Agonist) | - |

Note: The EC₅₀ values represent the concentration of the drug that elicits a half-maximal response in neurotransmitter release assays.

Presumed Signaling Pathways

The interaction of this compound with the 5-HT₂A receptor is presumed to trigger intracellular signaling cascades. The primary pathway associated with 5-HT₂A receptor activation is the Gq/G₁₁ signaling cascade.

Caption: Presumed 5-HT₂A Receptor Gq Signaling Pathway for this compound.

Methodologies for Pharmacological Characterization

To experimentally determine the pharmacological profile of this compound, standard in vitro assays would be employed. The following protocols are generalized methodologies typical for characterizing novel psychoactive substances.

5.1 Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of this compound for various receptors (e.g., 5-HT₂A, DAT, NET, SERT). The principle is competitive displacement of a specific radiolabeled ligand.

Experimental Protocol:

-

Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest or from homogenized brain tissue regions known to be rich in the target receptor.

-

Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) is prepared to maintain physiological pH and ionic strength.

-

Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of unlabeled this compound (the competitor).

-

Defining Controls:

-

Total Binding: Receptor + Radioligand only.

-

Non-specific Binding: Receptor + Radioligand + a saturating concentration of a known, non-labeled standard drug to block all specific binding sites.

-

-

Equilibrium and Termination: The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: General workflow for a competitive radioligand binding assay.

5.2 Monoamine Transporter Uptake and Release Assays

These functional assays measure the ability of this compound to inhibit the reuptake of monoamines or to induce their release through the transporters.

Experimental Protocol:

-

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed with Krebs-Henseleit buffer (KHB). For release assays, cells are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells). For uptake inhibition assays, cells are pre-incubated with various concentrations of this compound.

-

Initiation of Reaction:

-

Release: After loading, cells are washed and then incubated with varying concentrations of this compound to induce the efflux of the pre-loaded [³H]substrate into the buffer.

-

Uptake Inhibition: A fixed concentration of the [³H]substrate is added to the wells containing the pre-incubated cells and this compound.

-

-

Incubation and Termination: The reaction proceeds for a short period (e.g., 5-10 minutes) at 37°C and is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Release: The amount of radioactivity released into the buffer is expressed as a percentage of the total radioactivity in the cells. Data are plotted against the log concentration of this compound to determine the EC₅₀ for release.

-

Uptake Inhibition: The amount of radioactivity taken up by the cells is measured. Data are plotted as a percentage of control uptake versus the log concentration of this compound to determine the IC₅₀ for uptake inhibition.

-

Conclusion

While direct experimental data on this compound is absent, its structural analogy to BZP provides a strong basis for a presumed pharmacological profile. It is hypothesized to be a potent monoamine releasing agent and reuptake inhibitor, with a preference for dopamine and norepinephrine systems, and a non-selective agonist at serotonin receptors, including the 5-HT₂A subtype. This profile suggests stimulant and potentially mild hallucinogenic properties. Definitive characterization requires empirical validation through the standardized in vitro and in vivo methodologies outlined in this guide. Such research is critical for understanding the full pharmacological effects, potential for abuse, and toxicological risks associated with this novel psychoactive substance.

References

4-fluoro MBZP: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class, has recently emerged on the illicit drug market. First identified in Australia in June 2023, this compound is structurally related to benzylpiperazine (BZP) and is presumed to possess stimulant properties.[1] This technical guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical properties, a proposed synthesis method, and detailed analytical characterization protocols. Due to its recent emergence, there is a significant lack of pharmacological, pharmacokinetic, and toxicological data. The information presented herein is intended to serve as a foundational resource for researchers, forensic scientists, and drug development professionals.

Chemical and Physical Properties

This compound is classified as a synthetic stimulant.[1] Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.

| Property | Value | Reference |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1] |

| Synonyms | 4-Fluoro-MBZP, 4-F-MBZP | [1] |

| CAS Number | 144734-44-1 | [1] |

| Chemical Formula | C₁₂H₁₇FN₂ | |

| Molecular Weight | 208.3 g/mol | |

| Exact Mass [M+H]⁺ | 209.1449 |

Chemical Synthesis

A detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous N-benzylpiperazine compounds, a probable synthetic route is via nucleophilic substitution.

Proposed Synthesis Protocol: Nucleophilic Substitution

The synthesis involves the reaction of 1-methylpiperazine with 4-fluorobenzyl chloride (or bromide). The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. A non-nucleophilic base is typically used to quench the resulting hydrochloric acid.

Reactants:

-

1-methylpiperazine

-

4-fluorobenzyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

A suitable aprotic solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

-

Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.

-

Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Analytical Characterization

This compound has been fully characterized using a suite of modern analytical techniques, as documented in a 2024 study in Drug Testing and Analysis. The Center for Forensic Science Research and Education (CFSRE) has also published a monograph detailing its identification.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Acid-base extraction.

-

Instrumentation: Agilent 5975 Series GC/MSD.

-

Results: The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its identification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

-

Sample Preparation: Dilution in mobile phase.

-

Instrumentation: Sciex X500R LC-QTOF-MS.

-

Results: Provides high-resolution mass data, enabling the determination of the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy (observed at m/z 209.1449).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The full characterization included ¹H NMR, ¹³C NMR, and 2D NMR techniques.

(Note: Specific chemical shift (δ) values and coupling constants (J) from the primary literature are required for a complete data table. As access to the supplementary data of the reference is pending, this section remains a template.)

| ¹H NMR Data (Template) |

| Proton Environment |

| Aromatic (ortho to F) |

| Aromatic (meta to F) |

| Benzylic CH₂ |

| Piperazine CH₂ (adjacent to N-benzyl) |

| Piperazine CH₂ (adjacent to N-methyl) |

| Methyl CH₃ |

| ¹³C NMR Data (Template) |

| Carbon Environment |

| Aromatic C-F |

| Aromatic C-H |

| Aromatic C (ipso to benzyl) |

| Benzylic CH₂ |

| Piperazine CH₂ |

| Methyl CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis identifies the functional groups present in the molecule based on the absorption of infrared radiation.

(Note: Specific wavenumber (cm⁻¹) values from the primary literature are required for a complete data table.)

| FTIR Data (Template) |

| Wavenumber (cm⁻¹) |

| ~2800-3000 |

| ~1600 |

| ~1220 |

| ~1100-1300 |

Experimental Methodologies

The following outlines the experimental workflows for the comprehensive analysis of this compound based on published methods.

Presumed Pharmacology and Signaling Pathways

Disclaimer: The pharmacological and toxicological properties of this compound have not been explicitly studied. The following information is based on its structural similarity to benzylpiperazine (BZP) and other related piperazine-based stimulants.

This compound is presumed to act as a central nervous system stimulant by modulating dopaminergic and serotonergic systems. The proposed mechanism involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. It may also stimulate the release of these neurotransmitters from presynaptic terminals. Some sources also suggest it may be useful for studying 5-HT₂ receptors.

Toxicology and Legal Status

To date, this compound has not been detected in toxicology cases submitted to the CFSRE. Its toxicological profile in humans is unknown. As of June 2025, this compound is not a scheduled substance under the Controlled Substances Act in the United States.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a chemical structure that suggests stimulant effects. While its chemical and analytical profiles are now being documented, there is a critical void in the understanding of its pharmacology, pharmacokinetics, and toxicology. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo behavioral and toxicological assessments, is urgently needed to ascertain the potential effects and public health risks associated with this compound. This guide serves as a starting point for the scientific community to address these knowledge gaps.

References

The Emergence and Inferred Pharmacology of 4-Fluoro MBZP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, emergence, and inferred pharmacological profile of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class. Due to the limited availability of direct research on this compound, this paper extrapolates its potential mechanism of action, pharmacological effects, and analytical characterization from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in this emerging compound.

Introduction

This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP). It has recently emerged on the illicit drug market, with its first identification reported in June 2023 by the Australian drug checking service, CanTEST. As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties. However, its structural similarity to BZP and other piperazine derivatives allows for informed inferences regarding its likely mechanism of action and effects.

History and Emergence

The emergence of this compound is a recent phenomenon in the ever-evolving landscape of NPS.

-

June 2023: First identified by the Australian drug checking service CanTEST, marking its official entry into the catalog of detected NPS.[1][2]

-

January 2025: Identified in the United States in drug materials from Massachusetts and Pennsylvania, often found alongside other designer benzodiazepines and novel stimulants.[1][2]

Currently, this compound is not a scheduled substance in the United States.[1]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |

| Chemical Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.3 g/mol |

| CAS Number | 144734-44-1 |

| Appearance | Reportedly found in green tablets |

| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine |

Inferred Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been formally studied. However, based on its structural similarity to BZP, it is presumed to act as a stimulant with effects on the dopaminergic and serotonergic systems.

Presumed Mechanism of Action

This compound is thought to act as a releasing agent and reuptake inhibitor of dopamine and serotonin. This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling. It is also suggested that this compound may be a useful tool for studying 5-HT2 receptors.

Comparative Pharmacology with Benzylpiperazine (BZP)

To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound.

| Target | BZP EC₅₀ (nM) for Release |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

Data from a study on Benzylpiperazine.

It is hypothesized that the addition of a fluorine atom to the benzyl ring of MBZP may alter its binding affinity and potency at these transporters.

Presumed Signaling Pathways

The following diagrams illustrate the presumed signaling pathways affected by this compound, based on the known actions of BZP.

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols for its synthesis and pharmacological evaluation are not yet published. However, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on established protocols for similar piperazine derivatives.

General Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.

Materials:

-

1-Methylpiperazine

-

4-Fluorobenzyl chloride (or bromide)

-

A suitable solvent (e.g., acetonitrile, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 1-methylpiperazine in the chosen solvent in a round-bottom flask.

-

Add the non-nucleophilic base to the solution.

-

Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Characterization Workflow

The following workflow outlines the analytical methods used for the identification and confirmation of this compound in seized drug samples.

In Vitro Pharmacological Assays

To determine the pharmacological profile of this compound, a series of in vitro assays would be necessary.

6.3.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell membranes expressing the human DAT, NET, or SERT

-

Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

-

This compound

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with various concentrations of this compound and the respective radioligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

6.3.2. Neurotransmitter Release Assays

These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.

Materials:

-

Rat brain synaptosomes or monoaminergic cell lines (e.g., PC12 for dopamine, SH-SY5Y for serotonin)

-

[³H]Dopamine or [³H]Serotonin

-

This compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter.

-

Expose the preparations to various concentrations of this compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC₅₀ value for neurotransmitter release.

Conclusion

This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP. While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters. This technical guide provides a foundational understanding of this compound based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.

References

4-Fluoro MBZP: A Technical Overview of a Novel Psychoactive Substance for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds. Structurally related to benzylpiperazine (BZP), it is presumed to exert stimulant-like effects on the central nervous system. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its legal status, and known research applications. Due to its recent emergence, publicly available data on its detailed pharmacology and toxicology are limited. This document aims to consolidate the existing information to support the research and drug development communities.

Legal Status

Globally, the legal status of this compound varies and is often subject to the regulations governing NPS and their analogues. In the United States, this compound is not currently a federally scheduled substance[1]. However, it is important to note that its legal status can change, and researchers should always consult with their institution's legal counsel and relevant government agencies to ensure compliance with all applicable laws and regulations.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its accurate identification and handling in a research setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |

| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine |

| CAS Number | 1447334-44-1 |

| Chemical Formula | C12H17FN2 |

| Molecular Weight | 208.3 g/mol |

| Appearance | Solid (as hydrochloride salt)[2] |

| Purity | Available as an analytical reference standard (≥98%)[2] |

Known Research Applications and Pharmacology

Research on this compound is in its infancy. Its primary application is as an analytical reference standard for forensic and research purposes[2].

Presumed Mechanism of Action

The pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to other piperazine derivatives like BZP, it is hypothesized to act as a stimulant by modulating monoamine neurotransmission[3]. The presumed mechanism involves the release and inhibition of the reuptake of dopamine and serotonin. There is also a suggestion that it may be useful for studying 5-HT2 receptors.

Quantitative Pharmacological Data

As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available. Such data would be critical for a detailed understanding of its pharmacological profile and for comparing its potency and selectivity to other psychoactive substances.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological analysis of this compound are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol for a closely related compound and a general outline for a key pharmacological assay, which could be adapted for the study of this compound.

Representative Synthesis of a Fluorinated Benzylpiperazine Derivative

The following is a general procedure for the synthesis of N-arylmethyl piperazine derivatives, which can be adapted for this compound.

Reaction: 1-methylpiperazine + 1-bromo-4-fluorobenzene → 1-(4-fluorophenyl)-4-methylpiperazine

Materials:

-

1-methylpiperazine

-

1-bromo-4-fluorobenzene

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 1-methylpiperazine and 1-bromo-4-fluorobenzene.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 1-(4-fluorophenyl)-4-methylpiperazine.

Note: This is a general protocol and would require optimization for the specific synthesis of this compound.

In Vitro Monoamine Transporter Reuptake Assay

This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.

Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) and serotonin (e.g., [3H]5-HT) into cells expressing the respective transporters (DAT and SERT).

General Protocol:

-

Culture cells stably expressing human DAT or SERT.

-

Plate the cells in a suitable format (e.g., 96-well plates).

-

Prepare a range of concentrations of this compound.

-

Pre-incubate the cells with the different concentrations of this compound or a vehicle control.

-

Add the radiolabeled substrate ([3H]dopamine or [3H]5-HT) and incubate for a defined period.

-

Terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data are then analyzed to determine the IC50 value of this compound for each transporter.

Visualizations

The following diagrams illustrate the presumed mechanism of action and a general experimental workflow.

Caption: Presumed mechanism of action of this compound.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action. While its legal status in some jurisdictions is currently not scheduled, the lack of comprehensive pharmacological and toxicological data presents a significant knowledge gap. Future research should focus on elucidating its precise molecular targets, determining its in vitro and in vivo potency and efficacy, and understanding its metabolic fate and toxicological profile. Such studies are essential for a thorough risk assessment and for informing public health and regulatory policies. The availability of detailed research data will also be invaluable for the development of potential therapeutic applications or for understanding the mechanisms of stimulant action.

References

4-Fluoro MBZP: A Technical Overview of a Novel Psychoactive Substance with Limited Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) belonging to the phenylpiperazine class of compounds. First identified in Australia in June 2023 and subsequently in the United States in January 2025, its emergence on the illicit drug market has raised concerns within the scientific and forensic communities.[1][2] However, a comprehensive review of existing scientific literature reveals a significant gap in the toxicological data for this compound. To date, no formal in vitro or in vivo toxicological studies have been published.[1][2][3] This guide provides a summary of the currently available information on this compound and highlights the urgent need for further research to characterize its pharmacological and toxicological profile.

Introduction

This compound is a structural analog of benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP), both of which are known central nervous system stimulants. As a fluorinated derivative, it is part of a growing trend of NPS where halogenation is used to potentially alter the potency, metabolism, and psychoactive effects of parent compounds. The limited information available suggests that this compound is being sold as a "research chemical" or as an adulterant in other illicit substances.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from analytical reference standards and materials seized by law enforcement.

| Property | Value | Reference |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |

| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | |

| CAS Number | 144734-44-1 | |

| Molecular Formula | C12H17FN2 | |

| Formula Weight | 208.3 g/mol |

Assumed Pharmacology and Mechanism of Action

Due to the absence of specific pharmacological studies on this compound, its mechanism of action is presumed to be similar to that of other benzylpiperazine derivatives. These compounds are known to act as stimulants, primarily by increasing the synaptic levels of dopamine, serotonin, and norepinephrine through mechanisms that may include reuptake inhibition and/or release. It is hypothesized that this compound may interact with serotonin receptors, particularly the 5-HT2 subtypes.

The proposed mechanism of action, based on related piperazine compounds, is visualized in the following diagram.

Caption: Assumed mechanism of action of this compound based on related benzylpiperazine compounds.

Toxicological Data: A Critical Lack of Information

A thorough search of scientific databases and forensic literature reveals a complete absence of quantitative toxicological data for this compound. Key toxicological parameters such as LD50 (median lethal dose), IC50 (half maximal inhibitory concentration) for toxicity, and specific organ toxicity have not been determined. Furthermore, there are no published studies on its genotoxicity, carcinogenicity, or reproductive toxicity.

The Center for Forensic Science Research & Education (CFSRE) has explicitly stated that this compound has not been detected in toxicology cases to date. This lack of data makes it impossible to conduct a formal risk assessment for human exposure.

Experimental Protocols: An Uncharted Territory

Given the absence of toxicological studies, there are no established experimental protocols for assessing the toxicity of this compound. However, based on standard toxicological testing procedures, a potential workflow for future in vitro and in vivo studies can be proposed.

Caption: Proposed experimental workflow for future toxicological evaluation of this compound.

Conclusion and Future Directions

This compound is a novel psychoactive substance with a concerning lack of toxicological data. While its chemical properties are being characterized and its pharmacology is inferred from related compounds, the absence of empirical data on its toxicity poses a significant public health risk. There is an urgent need for the scientific community to conduct comprehensive in vitro and in vivo studies to elucidate the toxicological profile of this emerging substance. Such research is critical for informing public health policies, clinical management of potential intoxications, and forensic investigations. Until such data becomes available, this compound should be considered a substance with unknown and potentially significant toxicity.

References

An In-depth Technical Guide on the Potential for 4-Fluoro MBZP Abuse and Dependence

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. The compound discussed, 4-fluoro MBZP (4F-MBZP), is a novel psychoactive substance (NPS), and there is a significant lack of comprehensive scientific research on its specific pharmacological effects, abuse potential, and dependence liability. This guide summarizes the currently available information and extrapolates potential risks based on the well-studied pharmacology of its parent class of compounds, the benzylpiperazines.

Introduction to this compound (4F-MBZP)

This compound (formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel stimulant classified as a piperazine derivative.[1] It is structurally similar to benzylpiperazine (BZP), a compound with known euphoriant and stimulant properties.[1] 4F-MBZP has been identified in illicit drug markets in Australia and the United States, often found in counterfeit tablets alongside other substances.[1][2] Due to its recent emergence, there have been no formal clinical or extensive preclinical studies to characterize its full pharmacological profile.[1] However, its structural similarity to BZP allows for informed inferences regarding its likely mechanism of action and potential for abuse. Several jurisdictions, such as the state of Virginia, have moved to classify 4F-MBZP as a Schedule I controlled substance, indicating a perceived potential for abuse.

Inferred Pharmacology and Mechanism of Action

The activity of 4F-MBZP has not been explicitly studied. However, based on its structural class, it is presumed to act as a central nervous system (CNS) stimulant by modulating monoamine neurotransmitter systems. The parent compound, BZP, exerts its effects by stimulating the release and inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This dual action of release and reuptake inhibition leads to a significant increase in the synaptic concentrations of these key neurotransmitters, which is believed to underpin its stimulant and psychoactive effects.

The primary mechanism is thought to involve interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). BZP itself has a more pronounced effect on the dopaminergic and serotonergic systems. Animal and human studies have demonstrated that the pharmacological effects of BZP are qualitatively similar to those of d-amphetamine, though it is approximately 10 times less potent. It is hypothesized that the addition of a fluorine atom to the benzyl ring, as in 4F-MBZP, may alter its binding affinity and potency at these monoamine transporters, a common strategy in the design of NPS to modify pharmacological effects.

Caption: Inferred mechanism of 4F-MBZP at a monoaminergic synapse.

Potential for Abuse

The abuse potential of a substance is its likelihood to be used non-medically, repeatedly, and compulsively, due to its reinforcing or rewarding effects. For CNS stimulants, this is strongly linked to their ability to rapidly increase dopamine levels in the brain's reward pathways. Given that 4F-MBZP is structurally related to BZP, a compound with established abuse liability, it is highly probable that 4F-MBZP also possesses a significant potential for abuse.

Animal studies have shown that BZP has rewarding properties, substitutes for cocaine and amphetamine in self-administration paradigms, and induces conditioned place preference (CPP). In humans, experienced stimulant users were unable to distinguish the subjective effects of intravenous BZP from d-amphetamine. These are strong indicators of abuse potential.

To provide a quantitative context, the following tables summarize key pharmacological and pharmacokinetic parameters for BZP. No such data is currently available for 4F-MBZP.

Table 1: Monoamine Releaser Potency (EC₅₀, nM) of BZP vs. Amphetamines

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

|---|---|---|---|

| Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

Data sourced from a 2005 study, as cited in Wikipedia's entry on Benzylpiperazine.Lower values indicate higher potency.

Table 2: Human Pharmacokinetics of a Single 200 mg Oral Dose of BZP

| Parameter | Value | Unit |

|---|---|---|

| Tₘₐₓ (Time to Peak Concentration) | 75 | minutes |

| Cₘₐₓ (Peak Plasma Concentration) | 262 | ng/mL |

| t₁/₂ (Elimination Half-Life) | 5.5 | hours |

| Cl/F (Apparent Oral Clearance) | 99 | L/h |

Data from Antia et al., 2009.

Potential for Dependence

Psychological dependence is a significant risk with stimulant drugs that act on dopaminergic pathways. While BZP has not been found to be physically addictive in the same manner as opioids or alcohol, its rewarding effects can lead to compulsive use. Animal studies have demonstrated that rats will self-administer BZP, indicating its reinforcing effects can sustain drug-seeking behavior. Chronic use of stimulants can lead to tolerance (requiring higher doses for the same effect) and a withdrawal syndrome upon cessation, characterized by fatigue, depression, and anhedonia. Given the inferred mechanism of action, a similar risk of psychological dependence is anticipated for 4F-MBZP.

Key Experimental Protocols for Assessing Abuse Potential

The following are descriptions of standard preclinical models used to determine the abuse and dependence potential of novel psychoactive substances. These methods would be essential for properly characterizing the risks associated with 4F-MBZP.

This protocol is a classical conditioning model used to measure the rewarding properties of a drug.

Methodology:

-

Apparatus: A box with at least two distinct compartments, differentiated by visual and tactile cues (e.g., different wall patterns and floor textures).

-

Pre-Conditioning Phase (Baseline): Animals (typically rodents) are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.

-

Conditioning Phase: This phase occurs over several days (e.g., 6-8 days). On alternating days, animals are injected with the test compound (e.g., 4F-MBZP) and immediately confined to their initially non-preferred compartment for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to their initially preferred compartment.

-

Test Phase (Post-Conditioning): The animal is placed back into the apparatus in a drug-free state, with free access to both compartments. The time spent in each compartment is recorded.

-

Analysis: A significant increase in the time spent in the drug-paired compartment compared to the baseline measurement indicates that the drug has rewarding properties.

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

This model is considered the gold standard for assessing the reinforcing effects of a drug, as it demonstrates that an animal will perform work to receive the drug.

Methodology:

-

Surgical Preparation: Animals (rodents or non-human primates) are surgically implanted with an intravenous (IV) catheter, typically in the jugular vein. The catheter is externalized on their back.

-

Apparatus: A standard operant conditioning chamber equipped with two levers or nose-poke holes. One is designated as "active" and the other as "inactive."

-

Acquisition Phase: The animal is placed in the chamber. A response on the active lever triggers an infusion pump to deliver a small dose of the drug directly into the bloodstream via the catheter. Responses on the inactive lever are recorded but have no consequence. Sessions last for a set duration (e.g., 2-6 hours) daily.

-

Reinforcement Schedules: Initially, a simple fixed-ratio 1 (FR1) schedule is used, where every active response delivers a drug infusion. To assess motivation, the schedule can be changed to a progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the highest number of responses the animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.

-

Extinction and Reinstatement: After stable self-administration is established, the drug can be replaced with saline (extinction), causing the responding to decrease. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a drug-associated cue, or a stressor, modeling relapse.

Caption: Workflow for an Intravenous Self-Administration experiment.

Conclusion